molecular formula C15H14ClN3O2 B12198667 6-chloro-N-[1-(furan-2-yl)propan-2-yl]imidazo[1,2-a]pyridine-2-carboxamide

6-chloro-N-[1-(furan-2-yl)propan-2-yl]imidazo[1,2-a]pyridine-2-carboxamide

Cat. No.: B12198667
M. Wt: 303.74 g/mol
InChI Key: WASJZDSGQYSLPY-UHFFFAOYSA-N
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Description

6-chloro-N-[1-(furan-2-yl)propan-2-yl]imidazo[1,2-a]pyridine-2-carboxamide is a synthetic compound that belongs to the class of imidazopyridines. This compound is characterized by its fused bicyclic structure, which includes an imidazole ring fused to a pyridine ring. The presence of a furan ring and a chloro substituent adds to its unique chemical properties. Imidazopyridines are known for their wide range of applications in medicinal chemistry due to their structural versatility and biological activity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-N-[1-(furan-2-yl)propan-2-yl]imidazo[1,2-a]pyridine-2-carboxamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and reduce costs. This can include the use of continuous flow reactors, greener solvents, and more efficient catalysts .

Mechanism of Action

The mechanism of action of 6-chloro-N-[1-(furan-2-yl)propan-2-yl]imidazo[1,2-a]pyridine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. It can also interact with receptors on the cell surface, modulating signal transduction pathways and affecting cellular responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 6-chloro-N-[1-(furan-2-yl)propan-2-yl]imidazo[1,2-a]pyridine-2-carboxamide lies in its combined structural features, which confer specific chemical and biological properties. The presence of both the chloro and furan substituents enhances its reactivity and potential for interaction with biological targets, making it a valuable compound for research and development .

Properties

Molecular Formula

C15H14ClN3O2

Molecular Weight

303.74 g/mol

IUPAC Name

6-chloro-N-[1-(furan-2-yl)propan-2-yl]imidazo[1,2-a]pyridine-2-carboxamide

InChI

InChI=1S/C15H14ClN3O2/c1-10(7-12-3-2-6-21-12)17-15(20)13-9-19-8-11(16)4-5-14(19)18-13/h2-6,8-10H,7H2,1H3,(H,17,20)

InChI Key

WASJZDSGQYSLPY-UHFFFAOYSA-N

Canonical SMILES

CC(CC1=CC=CO1)NC(=O)C2=CN3C=C(C=CC3=N2)Cl

Origin of Product

United States

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